molecular formula C19H24N2O3S2 B3009803 5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955720-99-7

5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B3009803
CAS RN: 955720-99-7
M. Wt: 392.53
InChI Key: QSSWOALXSUOKJD-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that offer insights into the potential properties and activities of the compound.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is described in the papers. For instance, a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives were synthesized from 5-isoquinolinesulfonic acid, demonstrating vasodilatory action . Another study reports the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, which is a method that could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The papers suggest that the substitution pattern and electronic effects of different functional groups on the aromatic ring significantly affect the activity of these compounds . This implies that the specific substituents in this compound would play a key role in its biological function.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The synthesis methods described in the papers involve reactions under mild and suitable temperature conditions, which could be relevant for the synthesis of the compound . The vasodilatory activity of the N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives also suggests that these compounds can interact with biological systems, leading to physiological responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and pKa, are important for their biological activity and pharmacokinetic profile. For example, the optimization of water solubility and pKa was crucial for the development of topically active ocular hypotensive carbonic anhydrase inhibitors . These properties would also be relevant for the compound this compound, affecting its potential use as a therapeutic agent.

Scientific Research Applications

Vasodilatory Activity

Isoquinolinesulfonamide derivatives have been explored for their vasodilatory properties. A study conducted by Morikawa et al. (1989) synthesized a series of aromatic sulfonamides that demonstrated significant vasodilatory action in vivo, suggesting potential cardiovascular applications (Morikawa, Sone, & Asano, 1989).

Spectroscopic Studies and Heterocyclic Synthesis

Rozwadowska and Sulima (2001) focused on the synthesis and spectroscopic characterization of hydrogenated thiazolo[2,3-a]isoquinolines, showcasing methods for creating diverse heterocyclic compounds that could be relevant for various research applications, including drug discovery (Rozwadowska & Sulima, 2001).

Neurite Outgrowth Inhibition

Chijiwa et al. (1990) reported on a newly synthesized isoquinolinesulfonamide that inhibited cyclic AMP-dependent protein kinase with implications for neurite outgrowth in PC12 cells. This suggests a potential role in neurological research, particularly in understanding neuronal development and neurodegenerative diseases (Chijiwa et al., 1990).

Cyclization Cascade for Aza-heterocycles

Padwa et al. (2002) developed a method involving the cyclization of alpha-sulfinylenamides to produce fused isoquinoline lactams, illustrating advanced synthetic strategies for constructing complex aza-heterocycles. Such methodologies are crucial for the development of new therapeutic agents and materials (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Antitumor Activity

Liu, Lin, Penketh, and Sartorelli (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, highlighting the potential of isoquinoline derivatives in cancer research. This work demonstrates the importance of structural modification for enhancing biological activity and selectivity (Liu, Lin, Penketh, & Sartorelli, 1995).

properties

IUPAC Name

5-ethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-4-17-7-8-18(25-17)26(23,24)20-16-6-5-14-9-10-21(12-15(14)11-16)19(22)13(2)3/h5-8,11,13,20H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSWOALXSUOKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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